molecular formula C9H11NO B019309 1,2,3,4-Tetrahydroisoquinolin-4-ol CAS No. 51641-23-7

1,2,3,4-Tetrahydroisoquinolin-4-ol

Cat. No.: B019309
CAS No.: 51641-23-7
M. Wt: 149.19 g/mol
InChI Key: HTHIHJJKFYXSOQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-4-ol (THIQ) is a naturally occurring compound found in plants, fungi, and bacteria. It is a member of the class of compounds called isoquinolines, which are derivatives of the naturally occurring alkaloid quinoline. THIQ has a wide variety of applications in the scientific research field, including its use as a synthetic intermediate, a biochemical and physiological agent, and a potential therapeutic agent.

Scientific Research Applications

  • Norepinephrine Potentiation : 1,2,3,4-tetrahydroisoquinolin-4-ols can potentiate norepinephrine, especially the racemic 4-chlorophenyl analogue (Kihara et al., 1994).

  • Precursors for Alkaloids : These compounds are significant in synthesizing various alkaloids with diverse biological activities, being essential structural motifs in natural products and therapeutic leads (Kaur & Kumar, 2020).

  • Endogenous Amine in Rat Brain : 1,2,3,4-tetrahydroisoquinoline and its derivatives might induce parkinsonism as they are endogenous amines in the rat brain (Kohno, Ohta, & Hirobe, 1986).

  • Inhibition of NADH-Ubiquinone Reductase : These compounds inhibit the activity of NADH-ubiquinone reductase in the brain's electron transport system (Suzuki, Mizuno, & Yoshida, 1989).

  • Potential Pharmaceutical Agents : Substituted 1,2,3,4-tetrahydroisoquinolines show promising antitumor and antimicrobial properties, making them excellent candidates for pharmaceutical applications (Redda, Gangapuram, & Ardley, 2010).

  • Possible Role in Parkinson's Disease : An increase of 1,2,3,4-Tetrahydroisoquinoline in the parkinsonian brain suggests it could be an endogenous neurotoxin inducing Parkinson's disease (Niwa et al., 1987).

  • Antianesthetic Effects : 1,2,3,4-tetrahydroisoquinolines exhibit varying antianesthetic effects in mice, from prolonged sleeping time to significant shortening (Hjort, Beer, & Fassett, 1938).

  • Synthesis Strategies : Novel catalytic stereoselective strategies for synthesizing these compounds have emerged, aiding in the total synthesis of alkaloid natural products (Liu et al., 2015).

  • Neuroprotective Actions : Certain derivatives like salsolinol and 1-MeTIQ may have unique neuroprotective and neurorestorative actions (Peana, Bassareo, & Acquas, 2019).

  • Pharmacodynamic and Pharmacokinetic Properties : Synthesized derivatives showed acceptable pharmacodynamic and pharmacokinetic properties, though their hepatotoxicity varied (Azamatov et al., 2023).

  • Drug Discovery Applications : These derivatives have shown success in drug discovery for cancer, CNS disorders, and potentially infectious diseases like malaria (Singh & Shah, 2017).

  • Diastereoselective Synthesis : The diastereoselective synthesis and optical resolution of these compounds facilitate the determination of absolute configurations (Kihara, Ikeuchi, & Jinno, 1993).

Future Directions

The future directions of 1,2,3,4-Tetrahydroisoquinolin-4-ol research could involve the development of novel TIQ analogs with potent biological activity . There is also potential for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-4-ol exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .

Cellular Effects

The cellular effects of this compound are diverse, impacting various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects on its localization or accumulation are still being studied .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHIHJJKFYXSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471586
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51641-23-7
Record name 1,2,3,4-Tetrahydro-4-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51641-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinoline 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
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2,3-dihydro-4(1H)isoquinoline
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Grignard reagent
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Synthesis routes and methods II

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinolone 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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reactant
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[Compound]
Name
Grignard reagent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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